molecular formula C48H78O19 B050129 (2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8aR,9R,12aS,14aR,14bR)-9-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid CAS No. 114590-20-4

(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8aR,9R,12aS,14aR,14bR)-9-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid

Cat. No. B050129
M. Wt: 959.1 g/mol
InChI Key: WFRQIKSNAYYUJZ-BKQVBUAGSA-N
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Description

The molecule mentioned is structurally complex, containing multiple chiral centers and functional groups which suggest it belongs to a class of biologically relevant compounds. This level of complexity is characteristic of natural products or sophisticated synthetic molecules with potential applications in medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of such complex molecules often involves multi-step reactions, starting from simpler precursors. Typical reactions include cyclization, esterification, and advanced organic transformations like asymmetric synthesis to achieve the desired stereochemistry. For instance, Hanzawa et al. (2012) discuss synthesizing similar complex structures involving tetrahydropyran rings derived from simpler ketones, indicating the type of synthetic strategies that might be employed for our molecule (Hanzawa et al., 2012).

Molecular Structure Analysis

The molecule's structure involves a combination of several cyclical elements like tetrahydropyran and decalin systems, often found in natural products. X-ray crystallography can reveal the exact stereochemistry and conformation of these complex structures. For example, Kurbanova et al. (2009) demonstrate how crystal structure determination can be applied to complex molecules, which may share similarities in analysis with our compound (Kurbanova et al., 2009).

Chemical Reactions and Properties

The molecule's functional groups, such as hydroxyl, ether, and carboxylic acid, suggest a variety of chemical behaviors. These groups allow for further functionalization and reaction with other chemical entities. The presence of multiple stereocenters adds complexity to its chemical reactivity and is crucial in determining its interaction with biological systems.

Physical Properties Analysis

The physical properties of such a molecule, including solubility, melting point, and optical activity, would depend significantly on its precise stereochemistry and functional groups. For instance, the presence of hydroxyl and carboxylic acid groups suggests higher solubility in polar solvents.

Chemical Properties Analysis

Chemically, the molecule's reactivity would be influenced by its functional groups. The ether and hydroxyl groups could participate in a range of reactions, including etherification, esterification, and oxidation. The complex stereochemistry implies that its reactions could be highly stereoselective, which is essential in producing biologically active compounds.

For more information on similar compounds and their properties, refer to the cited scientific literature:

Scientific Research Applications

Solubility in Ethanol-Water Solutions

A study by Zhang, Gong, Wang, & Qu (2012) discusses the solubility of compounds similar in structure to our subject compound in ethanol-water solutions. This research is crucial for understanding the applications of these compounds in pharmaceutical and industrial processes where solubility plays a key role.

Spectroscopic Study

The compound's structural and spectroscopic properties are explored in a study by Aydın & Özpozan (2020). Their research focuses on the vibrational spectroscopic study, providing valuable insights into the compound's physical and chemical characteristics.

Synthesis and Derivatives

Research by Hřebabecký, Masojídková, Dračínský, & Holý (2006) involves the synthesis of novel conformationally locked carbocyclic nucleosides derived from related compounds. Understanding the synthesis pathways of such complex molecules is essential for their practical application in various fields, including drug development.

Synthesis of C-alpha-galactosides

A study by Cossy, Ranaivosata, Bellosta, Ancerewicz, Ferritto, & Vogel (1995) focused on the synthesis of C-alpha-galactosides from related cyclic ethers. This research contributes to the understanding of complex organic synthesis processes.

Cytotoxicity Against Tumor Cell Lines

The cytotoxic properties of compounds structurally similar to our target compound against tumor cell lines are explored in the research by Ueno, Tadano, Ogawa, McLaughlin, & Alkofahi (1989). This study is significant in the field of medicinal chemistry and oncology.

properties

IUPAC Name

(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8aR,9R,12aS,14aR,14bR)-9-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H78O19/c1-43(2)16-22-21-8-9-26-45(4)12-11-28(46(5,20-51)25(45)10-13-48(26,7)47(21,6)15-14-44(22,3)27(52)17-43)64-42-38(34(58)33(57)36(65-42)39(60)61)67-41-37(32(56)30(54)24(19-50)63-41)66-40-35(59)31(55)29(53)23(18-49)62-40/h8,22-38,40-42,49-59H,9-20H2,1-7H3,(H,60,61)/t22-,23+,24+,25+,26+,27+,28-,29+,30-,31-,32-,33-,34-,35+,36-,37+,38+,40-,41-,42+,44+,45-,46+,47+,48+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFRQIKSNAYYUJZ-BKQVBUAGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CCC2(C(C1)O)C)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)O)O)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H]([C@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(C[C@H]5O)(C)C)C)C)C)(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)CO)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H78O19
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301317243
Record name Soyasaponin Ba
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301317243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

959.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Soyasaponin Ba

CAS RN

114590-20-4
Record name Soyasaponin Ba
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=114590-20-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Soyasaponin Ba
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301317243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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